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molecular formula C9H18NO2P B8392117 2-Cyanoethyl(n-butyl)phosphinic acid ethyl ester

2-Cyanoethyl(n-butyl)phosphinic acid ethyl ester

Cat. No. B8392117
M. Wt: 203.22 g/mol
InChI Key: LROKTSPBNJOQMP-UHFFFAOYSA-N
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Patent
US05545631

Procedure details

15.0 g of n-butylphosphinic acid ethyl ester and 5.3 g of acrylonitrile are dissolved under argon in 25 ml of ethanol. The solution is cooled to 10°, and a solution of 1.15 g of sodium in 50 ml of ethanol is added dropwise, whereupon the exothermic reaction takes place. The mixture is then heated under reflux for one hour and cooled to room temperature, and 3.3 g of glacial acetic acid are added. The solvent is removed and the residue is taken up in dichloromethane. The resulting solution is washed with water, dried over sodium sulfate and concentrated by evaporation. The oil that remains is distilled, yielding 2-cyanoethyl(n-butyl)phosphinic acid ethyl ester having a boiling point of 120° (10-1 bar).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][PH:4]([CH2:6][CH2:7][CH2:8][CH3:9])=[O:5])[CH3:2].[C:10](#[N:13])[CH:11]=[CH2:12].[Na].C(O)(=O)C>C(O)C>[CH2:1]([O:3][P:4]([CH2:12][CH2:11][C:10]#[N:13])([CH2:6][CH2:7][CH2:8][CH3:9])=[O:5])[CH3:2] |^1:13|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OP(=O)CCCC
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 10°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
WASH
Type
WASH
Details
The resulting solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The oil that remains is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(CCCC)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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